Unique CB1 Receptor Affinity and CB2 Selectivity vs. In-Class Kavalactones
In a direct head-to-head comparison, Yangonin was the only compound among five major natural kavalactones (kavain, dihydrokavain, methysticin, dihydromethysticin, desmethoxyyangonin) and nine synthetic analogs to exhibit quantifiable affinity for the human recombinant CB1 receptor [1]. Yangonin demonstrated a Ki of 0.72 ± 0.21 μM and an IC50 of 1.79 ± 0.53 μM for CB1, while all other tested kavalactones, including its closest structural analog desmethoxyyangonin, showed no binding at concentrations up to 10 μM [1]. Furthermore, Yangonin displayed >14-fold selectivity for CB1 over CB2 (Ki > 10 μM for CB2) [1].
| Evidence Dimension | CB1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.72 ± 0.21 μM; IC50 = 1.79 ± 0.53 μM |
| Comparator Or Baseline | Kavain, dihydrokavain, methysticin, dihydromethysticin, desmethoxyyangonin (Ki > 10 μM, no detectable binding) |
| Quantified Difference | >13.9-fold higher affinity (Yangonin active, comparators inactive) |
| Conditions | Human recombinant CB1 receptor binding assay; [3H]CP-55,940 displacement |
Why This Matters
This exclusive, quantifiable engagement of CB1 within the kavalactone class makes Yangonin an irreplaceable tool for studying CB1-specific signaling without interference from other class members, a critical factor for experimental design and reagent procurement.
- [1] Ligresti A, et al. Kavalactones and the endocannabinoid system: the plant-derived yangonin is a novel CB1 receptor ligand. Pharmacol Res. 2012 Aug;66(2):163-9. View Source
